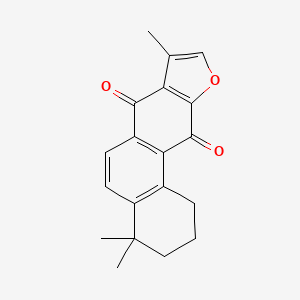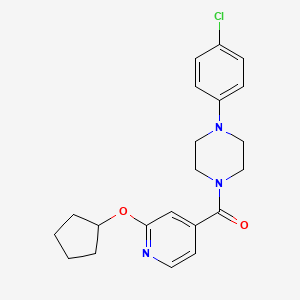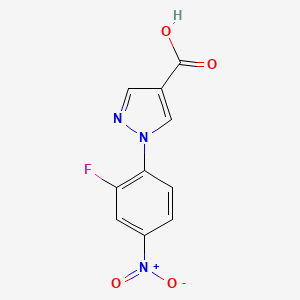
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. FNPA is a pyrazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, studies have suggested that this compound exerts its cytotoxic activity by inducing apoptosis, a programmed cell death process. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit cytotoxic activity against cancer cell lines, inhibit the activity of acetylcholinesterase, and inhibit the activity of topoisomerase II. This compound has also been shown to exhibit anti-inflammatory activity and antioxidant activity.
実験室実験の利点と制限
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and potential application in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. One future direction is the development of this compound derivatives with improved solubility and cytotoxic activity. Another future direction is the study of the mechanism of action of this compound and its derivatives. Additionally, the potential application of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, could be explored.
合成法
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been synthesized through various methods, including a one-pot synthesis method, a microwave-assisted method, and a solvent-free method. The one-pot synthesis method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate followed by cyclization with malonic acid in the presence of piperidine. The microwave-assisted method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate in the presence of piperidine followed by cyclization with malonic acid under microwave irradiation. The solvent-free method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate in the presence of piperidine followed by cyclization with malonic acid under solvent-free conditions.
科学的研究の応用
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential application in the field of cancer research. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been studied for its potential application in the treatment of Alzheimer's disease. Studies have shown that this compound exhibits inhibitory activity against acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning.
特性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-8-3-7(14(17)18)1-2-9(8)13-5-6(4-12-13)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDITRQSNTZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)
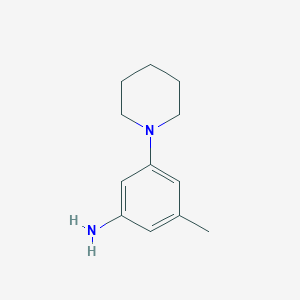
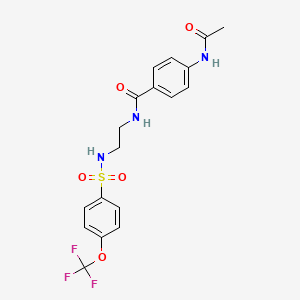
![4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2616226.png)
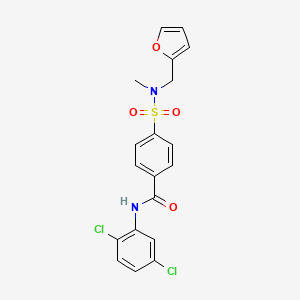
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)
![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2616237.png)

